Azepan-1-yl-morpholin-2-yl-methanone hydrochloride
Overview
Description
Azepan-1-yl-morpholin-2-yl-methanone hydrochloride is a chemical compound with the molecular formula C11H21ClN2O2 and a molecular weight of 248.75 g/mol . This compound is primarily used for research purposes and is not intended for human use . It is characterized by the presence of both azepane and morpholine rings, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of Azepan-1-yl-morpholin-2-yl-methanone hydrochloride involves the reaction of azepane and morpholine derivatives under specific conditions. The synthetic route typically includes the following steps:
Formation of the Intermediate: Azepane is reacted with a suitable reagent to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with a morpholine derivative to form the desired product.
Hydrochloride Formation: The final product is treated with hydrochloric acid to obtain this compound.
Industrial production methods may involve bulk synthesis and purification processes to ensure the compound’s high purity and quality .
Chemical Reactions Analysis
Azepan-1-yl-morpholin-2-yl-methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Azepan-1-yl-morpholin-2-yl-methanone hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate its interactions with biological molecules.
Medicine: Research studies explore its potential therapeutic applications, including its effects on various biological pathways.
Mechanism of Action
The mechanism of action of Azepan-1-yl-morpholin-2-yl-methanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific research context and the biological system being studied .
Comparison with Similar Compounds
Azepan-1-yl-morpholin-2-yl-methanone hydrochloride can be compared with other similar compounds, such as:
Azepane derivatives: Compounds containing the azepane ring structure.
Morpholine derivatives: Compounds containing the morpholine ring structure.
Methanone derivatives: Compounds containing the methanone functional group.
The uniqueness of this compound lies in its combined azepane and morpholine rings, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
azepan-1-yl(morpholin-2-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c14-11(10-9-12-5-8-15-10)13-6-3-1-2-4-7-13;/h10,12H,1-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFUUTINXHRJID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CNCCO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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